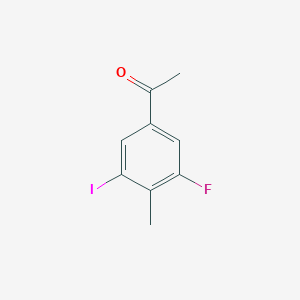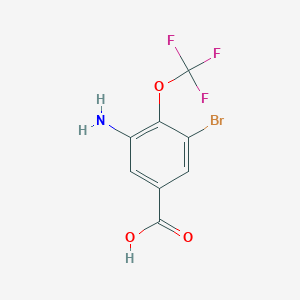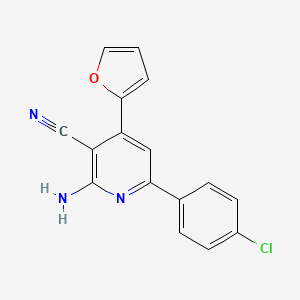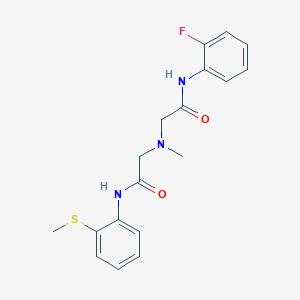
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate is a compound that combines the structural features of adamantane and benzyl groups. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, often used in pharmaceuticals for its antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The incorporation of a methoxybenzyl group adds further chemical versatility to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran (THF) and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, often in the presence of light or radical initiators.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated benzyl derivatives.
Applications De Recherche Scientifique
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral and neuroprotective properties due to the adamantane core.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of 3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The adamantane core enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The methoxybenzyl group may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetamidoadamantane: Known for its antiviral properties and used in the treatment of influenza.
N-(3-Methoxybenzyl)-1-adamantanamine: Shares structural similarities and may exhibit similar biological activities.
Uniqueness
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate stands out due to the combination of the methoxybenzyl and adamantane moieties, which may confer unique pharmacokinetic and pharmacodynamic properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with diverse biological targets.
Propriétés
Formule moléculaire |
C21H27NO4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(3-methoxyphenyl)methyl 3-acetamidoadamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-14(23)22-21-10-16-6-17(11-21)9-20(8-16,13-21)19(24)26-12-15-4-3-5-18(7-15)25-2/h3-5,7,16-17H,6,8-13H2,1-2H3,(H,22,23) |
Clé InChI |
WPANAHZMKZWWIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)OCC4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)


![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)

![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)


![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)

![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
